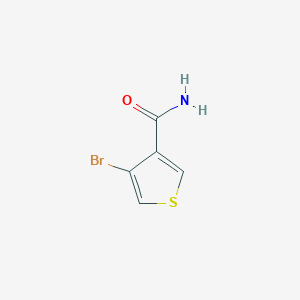

4-Bromothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZBDWPOBVGKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596666 | |

| Record name | 4-Bromothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100245-61-2 | |

| Record name | 4-Bromothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOTHIOPHENE-3-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromothiophene-3-carboxamide: Starting Materials and Strategic Approaches

This guide provides a comprehensive overview of the synthetic pathways to 4-bromothiophene-3-carboxamide, a valuable building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, the rationale behind experimental choices, and detailed protocols for key transformations.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest due to its versatile chemical functionality. The thiophene scaffold is a well-established pharmacophore in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The carboxamide group at the 3-position offers opportunities for hydrogen bonding interactions and can be further modified, making this molecule a key intermediate in the synthesis of bioactive compounds, including kinase inhibitors and anti-infective agents[1].

This guide will explore the primary retrosynthetic disconnections for this compound, focusing on the selection of appropriate starting materials and the chemical logic underpinning the synthetic routes.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route often depends on the availability of precursors, scalability, and the desired purity of the final product. The following sections will detail the most prevalent and practical synthetic strategies.

Strategy 1: Bromination of a Pre-functionalized Thiophene Ring

A direct and often high-yielding approach is the electrophilic bromination of a thiophene ring that already bears the carboxamide functionality or a precursor group at the 3-position.

The most straightforward precursor is thiophene-3-carboxamide itself. The thiophene ring is susceptible to electrophilic substitution, and the directing effects of the carboxamide group will influence the position of bromination.

-

Causality of Experimental Choices: The carboxamide group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, in the case of thiophene, the sulfur atom strongly activates the ring towards electrophilic attack, primarily at the 2- and 5-positions. Therefore, direct bromination of thiophene-3-carboxamide would be expected to yield a mixture of products, with the major isomer likely being 5-bromo-thiophene-3-carboxamide. To achieve the desired 4-bromo isomer, a more regioselective method or a different starting material is often necessary.

A more common and regioselective approach involves the bromination of 3-thiophenecarboxylic acid, followed by conversion of the carboxylic acid to the carboxamide.

-

Expertise & Experience: The bromination of 3-thiophenecarboxylic acid with bromine in a suitable solvent like acetic acid typically yields 5-bromo-3-thiophenecarboxylic acid as the major product. However, careful control of reaction conditions and the use of specific brominating agents can influence the regioselectivity. An alternative is to start with a precursor that directs bromination to the 4-position.

A more reliable method for obtaining the 4-bromo isomer is to start with a precursor where the 2- and 5-positions are blocked or to utilize a synthetic route that builds the desired substitution pattern.

Strategy 2: Synthesis from Pre-brominated Thiophenes

This strategy involves introducing the carboxamide functionality onto a thiophene ring that is already brominated at the desired position.

3,4-Dibromothiophene is an excellent starting material for the regioselective synthesis of this compound.

-

Causality of Experimental Choices: The key transformation is a selective metal-halogen exchange at the 3-position, followed by quenching with a suitable electrophile to introduce the carboxamide group or a precursor. The greater reactivity of the bromine atom at the 3-position towards lithiation compared to the 4-position allows for this regioselectivity.

-

Trustworthiness: This method is highly reliable for producing the desired isomer with high purity. The use of an organolithium reagent, such as n-butyllithium, at low temperatures allows for the selective formation of 3-lithio-4-bromothiophene. This intermediate can then be reacted with carbon dioxide to yield 4-bromothiophene-3-carboxylic acid, which can be subsequently converted to the carboxamide. Alternatively, direct reaction with an isocyanate or chloroformate followed by amination can provide the target molecule. A common and efficient method involves treating 3,4-dibromothiophene with an organolithium reagent at low temperatures, followed by quenching with dimethylformamide (DMF) to yield 4-bromothiophene-3-carbaldehyde, which can be oxidized to the carboxylic acid and then converted to the amide[2].

3-Bromothiophene can also serve as a starting material. The introduction of the carboxamide group at the 4-position requires a directed metalation strategy.

-

Expertise & Experience: Direct lithiation of 3-bromothiophene with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the 2- or 5-position. To achieve carboxylation at the 4-position, a more elaborate strategy might be required, potentially involving protection of the more reactive positions or a directed ortho-metalation approach if a suitable directing group is present.

Strategy 3: Multi-step Synthesis from Thiophene

For ultimate flexibility and control over the substitution pattern, a multi-step synthesis starting from thiophene can be employed. This approach allows for the sequential introduction of the desired functional groups.[3][4]

-

Causality of Experimental Choices: A typical sequence involves:

-

Directed lithiation of thiophene: Treatment of thiophene with n-butyllithium results in deprotonation at the 2-position.

-

Introduction of a directing group: The resulting 2-lithiothiophene can be quenched with an electrophile that will direct subsequent functionalization.

-

Second lithiation and functionalization: A second lithiation can be directed to a specific position by the initially introduced group.

-

Bromination: Introduction of the bromine atom at the desired position.

-

Formation of the carboxamide: Conversion of a precursor functional group (e.g., a carboxylic acid or an ester) into the carboxamide.

-

This approach offers high regioselectivity but often involves more synthetic steps and may result in a lower overall yield.

Data Presentation: Comparison of Synthetic Routes

| Starting Material | Key Transformation(s) | Typical Reagents | Advantages | Disadvantages |

| Thiophene-3-carboxamide | Electrophilic Bromination | Br₂, NBS | Direct, potentially fewer steps | Poor regioselectivity, mixture of isomers |

| 3-Thiophenecarboxylic Acid | Bromination, Amidation | Br₂/AcOH, SOCl₂, NH₃ | Readily available starting material | Regioselectivity can be an issue |

| 3,4-Dibromothiophene | Metal-Halogen Exchange, Carboxylation/Amidation | n-BuLi, CO₂ or DMF, then oxidation and amidation | High regioselectivity, excellent purity | Starting material may be more expensive |

| 3-Bromothiophene | Directed Metalation, Carboxylation/Amidation | LDA, CO₂ or DMF, then oxidation and amidation | Readily available starting material | Regioselectivity can be challenging |

| Thiophene | Multi-step sequence involving lithiations, functionalizations, and bromination | n-BuLi, various electrophiles, Br₂ | High control over substitution pattern | Longer synthetic route, lower overall yield |

Experimental Protocols

The following protocols are illustrative examples of key transformations in the synthesis of this compound. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of 4-Bromothiophene-3-carboxylic Acid from 3,4-Dibromothiophene

This protocol is a two-step process involving a Grignard formation followed by carboxylation.

Step 1: Formation of 4-Bromo-3-thienylmagnesium Chloride

-

To a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 3,4-dibromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

-

If the reaction does not initiate, gently warm the flask.

-

Once the reaction starts, add the remaining solution of 3,4-dibromothiophene at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

Step 2: Carboxylation

-

Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

-

Allow the reaction mixture to warm to room temperature overnight.

-

Quench the reaction by adding 1 M aqueous HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromothiophene-3-carboxylic acid.

Protocol 2: Conversion of 4-Bromothiophene-3-carboxylic Acid to this compound

-

To a solution of 4-bromothiophene-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution, or add a solution of aqueous ammonia dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Filter the resulting solid and wash with cold water.

-

Dry the solid under vacuum to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

Caption: Synthetic route starting from 3-thiophenecarboxylic acid.

Caption: Regioselective synthesis from 3,4-dibromothiophene.

Conclusion

The synthesis of this compound can be achieved through several strategic approaches, each with its own merits and challenges. The choice of the optimal synthetic route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. The regioselective functionalization of 3,4-dibromothiophene represents a robust and reliable method for obtaining the target molecule with high isomeric purity. As the demand for novel thiophene-based compounds in various fields of research and development continues to grow, a thorough understanding of these synthetic strategies is paramount for the efficient and successful production of this key chemical intermediate.

References

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

-

ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]

-

ResearchGate. NBS bromination of thiophene-3-carboxylic acid. [Link]

-

Gronowitz, S., & Raznikiewicz, T. (1962). 3-Bromothiophene. Organic Syntheses, 42, 35. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Chemical Synthesis with 4-Bromothiophene-3-carbaldehyde. [Link]

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. [Link]

-

Gorgan, D. C., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(19), 6296. [Link]

-

Supporting Information: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Utility of 3-Bromothiophene-2-Carboxamide. [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

-

Li, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 243, 114774. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11205757, Thiophene-3-carboxamide. [Link]

- Google Patents. (2018).

-

Hallberg, A., Liljefors, S., & Pedaja, P. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Synthetic Communications, 11(1), 25-28. [Link]

-

Wang, Q., et al. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Advanced Materials Research, 1132, 24-27. [Link]

- Google Patents. (2011). CN102060717A - The synthetic method of 3-amino-4-bromophenol.

-

El-Meligie, S., et al. (2020). Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Chemical Papers, 74(6), 1895-1903. [Link]

-

St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

Sources

"4-Bromothiophene-3-carboxamide" chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromothiophene-3-carboxamide

Foreword: The Thiophene Carboxamide Scaffold

In the landscape of modern synthetic chemistry, certain molecular scaffolds emerge as exceptionally versatile and valuable. The thiophene ring, an aromatic heterocycle containing sulfur, is one such "privileged" structure, particularly within medicinal chemistry and materials science.[1][2] Its unique electronic properties and susceptibility to functionalization have cemented its role as a core component in numerous FDA-approved pharmaceuticals and advanced organic materials.[1][3]

This guide focuses on a particularly useful derivative: This compound . This molecule is not merely a static compound but a dynamic synthetic intermediate, equipped with two distinct functional handles. The carboxamide group offers hydrogen bonding capabilities and can direct reactions, while the carbon-bromine bond serves as a prime anchor point for sophisticated cross-coupling chemistries. Understanding the interplay of these features is crucial for leveraging this building block to its full potential.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of facts to provide a deeper understanding of the causality behind its synthesis and reactivity, offering field-proven insights into its practical application.

Part 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its effective use in synthesis, purification, and characterization.

Physicochemical Data Summary

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 100245-61-2 | |

| Molecular Formula | C₅H₄BrNOS | |

| Molecular Weight | 206.06 g/mol | |

| Appearance | Light brown solid | |

| Odor | Stench | |

| Melting Point | 150-155 °C | |

| Density | 1.74 g/cm³ (at 25 °C) | |

| SMILES String | NC(=O)c1cscc1Br | |

| InChI Key | InChI=1S/C5H4BrNOS/c6-4-2-10-3(1)5(7)9/h1-2H,(H2,7,9) | [4] |

Spectroscopic Characterization: The Analytical Fingerprint

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its expected analytical signature can be accurately predicted based on its structure and data from analogous compounds.[5][6][7]

-

¹H NMR (Proton NMR): The spectrum is expected to be simple and highly informative. Two signals should appear in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring. These protons are vicinal and would therefore appear as two distinct doublets, each integrating to one proton. The amide protons (-CONH₂) would likely appear as a broad singlet further downfield, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum should display five distinct signals. Four signals will be in the aromatic region (typically δ 110-145 ppm) for the thiophene ring carbons, including the carbon atoms bonded to bromine and the carboxamide group. The carbonyl carbon of the amide will appear significantly further downfield (typically δ 160-170 ppm).

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include:

-

N-H Stretching: A pair of medium-to-strong bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amide.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C-Br Stretching: A band in the lower frequency "fingerprint" region, typically 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 mass units. This isotopic signature is a definitive indicator of a monobrominated compound.[7]

Part 2: Strategies for Synthesis

While commercially available, understanding the synthesis of this compound provides insight into its chemical nature and allows for custom production if needed. The most logical and regiochemically controlled approach involves the amidation of a pre-brominated carboxylic acid precursor.

Preferred Synthetic Workflow: Amidation of 4-Bromothiophene-3-carboxylic Acid

This two-stage approach ensures precise placement of both the bromo and carboxamide functional groups, avoiding potential side reactions and isomeric impurities that could arise from direct bromination of thiophene-3-carboxamide.

Caption: Preferred synthetic route to this compound.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol is a robust, field-proven method for converting a carboxylic acid to a primary amide.

Step 1: Synthesis of 4-Bromothiophene-3-carboxylic Acid (3) [5]

-

Causality: This step utilizes directed ortho-metalation. The carboxylic acid is first deprotonated by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to prevent side reactions. The resulting carboxylate directs the second equivalent of LDA to deprotonate the C2 position. However, for bromination at C4, an alternative strategy starting from a different precursor or a different brominating agent sequence would be required if the C2 position is more activated. A more direct route involves the bromination of thiophene-3-carboxylic acid, though regioselectivity can be an issue. A reliable method involves lithiation followed by quenching with an electrophilic bromine source.[5]

Step 2: Formation of 4-Bromothiophene-3-carbonyl chloride [8]

-

Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-Bromothiophene-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acid chloride is a yellow solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.[8]

-

Expertise: Using thionyl chloride as both reagent and solvent ensures the reaction goes to completion. Co-evaporation with a high-boiling inert solvent like toluene can help remove the last traces of SOCl₂.

-

Step 3: Amidation to form this compound

-

Setup: Dissolve the crude acid chloride from the previous step in an anhydrous, inert solvent such as Dichloromethane (DCM) or THF in a flask cooled in an ice bath (0 °C).

-

Reaction: Add concentrated aqueous ammonium hydroxide (NH₄OH, ~3.0 eq) dropwise to the stirred solution. A white precipitate will form immediately.

-

Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield pure this compound.

-

Part 3: Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of its C-Br bond, which serves as a handle for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the construction of complex molecular architectures that are otherwise difficult to access.[9]

A) Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers. For this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents at the C4 position, generating novel scaffolds for drug discovery and materials science.[10][11]

The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene, forming a Pd(II) intermediate. This is often the rate-limiting step.[12]

-

Transmetalation: A boronic acid, activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[10][12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 3. 4-Bromothiophene-3-carboxaldehyde [myskinrecipes.com]

- 4. 4-Bromo-3-thiophenecarboxylic acid 97 16694-17-0 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Synthetic Cornerstone: A Technical Guide to 4-Bromothiophene-3-carboxamide for Advanced Research

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as indispensable building blocks. Among these, thiophene derivatives have garnered significant attention due to their versatile chemical reactivity and presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of 4-Bromothiophene-3-carboxamide, a key intermediate in the synthesis of complex molecular architectures. We will delve into its fundamental properties, provide a robust and validated synthetic protocol, and discuss its characterization, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The strategic placement of the bromine atom and the carboxamide group on the thiophene ring makes this compound a valuable synthon for introducing specific functionalities and building molecular diversity through cross-coupling reactions and further derivatization.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and downstream applications. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 100245-61-2 | [1] |

| Molecular Formula | C₅H₄BrNOS | [1] |

| Molecular Weight | 206.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 150-155 °C | [1] |

| Boiling Point | Not available (predicted to be high) | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol. Sparingly soluble in water. | [2][3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid precursor, 4-Bromothiophene-3-carboxylic acid. The following two-step protocol is a well-established and efficient method for this transformation. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to ensure reproducibility.

Step 1: Activation of 4-Bromothiophene-3-carboxylic acid to 4-Bromothiophene-3-carbonyl chloride

The initial and critical step is the activation of the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromothiophene-3-carboxylic acid (1.0 eq).

-

Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂, ~5.0 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-Bromothiophene-3-carbonyl chloride is a reactive intermediate and is typically used in the next step without further purification.

Causality: The lone pair of electrons on the oxygen of the carbonyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of electron movements, facilitated by the departure of the stable sulfur dioxide and chloride ions, results in the formation of the highly reactive acyl chloride.

Step 2: Amidation of 4-Bromothiophene-3-carbonyl chloride

The second step involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acid chloride to form the desired carboxamide.

Methodology:

-

Dissolve the crude 4-Bromothiophene-3-carbonyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring. The use of excess ammonia is crucial to neutralize the HCl byproduct and to drive the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture is then quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The nitrogen atom of ammonia, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion as a good leaving group, to yield the stable amide product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the two protons of the amide group. The thiophene protons will appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their coupling constant indicating their relative positions. The amide protons will likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (typically δ 160-170 ppm). The four carbons of the thiophene ring will appear in the aromatic region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching of the primary amide (two bands in the region of 3100-3500 cm⁻¹).[4]

-

C=O stretching of the amide (a strong band around 1640-1670 cm⁻¹).[4]

-

C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).

-

Thiophene ring C-H and C=C stretching vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Research and Development

This compound is a versatile intermediate with significant potential in drug discovery and materials science.

-

Medicinal Chemistry: The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. Specifically, derivatives of thiophene-3-carboxamide have been investigated as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in anti-angiogenic cancer therapy. The bromine atom on the thiophene ring provides a convenient handle for introducing further molecular complexity through Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Materials Science: Thiophene-based molecules are fundamental components in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the thiophene ring can be fine-tuned through substitution, and the presence of the bromo and carboxamide functionalities in this compound allows for its incorporation into larger conjugated systems.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

This compound: It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.

-

Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined physical and chemical properties, coupled with a reliable synthetic protocol, make it an accessible and important tool for researchers in both academia and industry. The strategic positioning of its functional groups opens up a vast chemical space for exploration, paving the way for the discovery of new therapeutic agents and advanced materials. This guide provides the foundational knowledge and practical insights necessary for the successful application of this important synthetic intermediate.

References

-

Semantic Scholar. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

MDPI. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. DOI: 10.1039/c7tc01416h. [Link]

-

Research Scientific. This compound, 97%. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

ResearchGate. Synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

Organic Syntheses. 3-bromothiophene. [Link]

-

PubChem. 4-Bromothiophene-3-carboxaldehyde. [Link]

-

Wiley Online Library. ¹³C NMR spectra of thiophenes. III—Bromothiophenes. [Link]

-

ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

- Google Patents. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

SpectraBase. 4-Chloro-3-bromo-thiophene-2-carboxaldehyde - Optional[FTIR] - Spectrum. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

PubChem. 3-Bromothiophene. [Link]

-

ResearchGate. FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... [Link]

-

Wikipedia. 3-Bromothiophene. [Link]

-

ResearchGate. Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol?. [Link]

-

Reddit. What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

-

USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

-

ResearchGate. (PDF) Thiophene-3-carbonyl Chloride. [Link]

Sources

"4-Bromothiophene-3-carboxamide" IUPAC name and structure

An In-Depth Technical Guide to 4-Bromothiophene-3-carboxamide: A Versatile Bifunctional Building Block for Research and Development

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, the thiophene nucleus is a privileged scaffold, prized for its unique electronic properties and its ability to act as a bioisostere for the phenyl ring.[1] This guide focuses on a particularly valuable derivative: This compound .

This molecule is a bifunctional synthetic building block, featuring a synthetically versatile bromine atom poised for cross-coupling reactions and a carboxamide group that serves as a crucial interaction point in biologically active molecules. Its structured arrangement of reactive sites makes it an indispensable intermediate for constructing complex molecular architectures.

This document provides a comprehensive overview for researchers and drug development professionals, detailing the core properties, synthesis strategies, chemical reactivity, and key applications of this compound. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this compound's utility.

Core Molecular Profile

The fundamental identity of a chemical compound is rooted in its structure and physical properties. This compound is unambiguously defined by the following identifiers and characteristics.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonym | 4-Bromothiophene-3-carboxylic acid amide | |

| CAS Number | 100245-61-2 | |

| Molecular Formula | C₅H₄BrNOS | |

| Molecular Weight | 206.06 g/mol | |

| Physical Form | Solid | |

| Melting Point | 150-155 °C | |

| SMILES | NC(=O)c1cscc1Br | |

| InChI Key | BMZBDWPOBVGKSU-UHFFFAOYSA-N |

The structural arrangement, with the carboxamide and bromine on adjacent carbons (C3 and C4), creates a specific steric and electronic environment that dictates its reactivity and potential applications.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from several precursors. The choice of route often depends on the availability of starting materials, scale, and desired purity. The most direct and reliable method involves the functionalization of a pre-existing carboxyl group.

Primary Synthetic Route: Amidation of 4-Bromothiophene-3-carboxylic Acid

This is a robust and widely applicable strategy that leverages the commercially available precursor, 4-bromothiophene-3-carboxylic acid.[2] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis.

Causality Behind the Method: This pathway is preferred for its high efficiency and selectivity. The carboxylic acid group is readily activated for nucleophilic attack by ammonia or an ammonia equivalent, without disturbing the C-Br bond or the thiophene ring under standard conditions.

Caption: Workflow for the synthesis via the acid chloride intermediate.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

-

Acid Chloride Formation (Activation):

-

To a solution of 4-bromothiophene-3-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C.

-

Expertise Note: A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is the true catalytic species.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.

-

Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 4-bromothiophene-3-carbonyl chloride. This intermediate is moisture-sensitive and typically used immediately without further purification.

-

-

Amidation (Nucleophilic Substitution):

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or diethyl ether).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

-

Trustworthiness Check: The reaction is highly exothermic. Slow addition is critical to control the temperature and prevent side reactions. Formation of a white precipitate (ammonium chloride) is a visual indicator of reaction progress.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for sequential, selective modifications, making it a cornerstone for building molecular complexity.

Caption: Key reactivity pathways for this compound.

The Bromine Handle: A Gateway to Cross-Coupling

The bromine atom at the C4 position is the molecule's primary site for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[3]

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Stille Coupling: Reaction with organostannanes, offering an alternative route to C-C bonds that is often tolerant of a wide range of functional groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers into a molecular scaffold.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to substituted aniline-type structures.

Expertise Insight: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as debromination. The electron-withdrawing nature of the adjacent carboxamide group can influence the reactivity of the C-Br bond, sometimes requiring more electron-rich phosphine ligands to facilitate the oxidative addition step in the catalytic cycle.

The Carboxamide Moiety: A Biological Anchor and Functional Precursor

The primary carboxamide at the C3 position is pivotal for biological applications. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to form strong, directional interactions with protein targets like enzyme active sites and receptors.

While often retained in the final molecule, the carboxamide can also be transformed:

-

Dehydration: Treatment with strong dehydrating agents (e.g., P₂O₅, POCl₃, or trifluoroacetic anhydride) converts the amide to the corresponding 4-bromothiophene-3-carbonitrile . This changes the group's steric profile and electronic properties from a hydrogen-bonding moiety to a linear, electron-withdrawing nitrile.

-

Hydrolysis: Under harsh acidic or basic conditions, the amide can be hydrolyzed back to 4-bromothiophene-3-carboxylic acid , enabling further derivatization pathways.

Applications in Research and Development

The dual functionality of this compound makes it a high-value intermediate in several cutting-edge research areas.

Medicinal Chemistry and Drug Discovery

The thiophene carboxamide scaffold is a recurring motif in molecules designed to modulate key biological pathways, particularly in oncology.[1]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors target the ATP-binding site of enzymes. The carboxamide group can form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. The C4-bromo position serves as a convenient attachment point for vectors that project into other pockets of the active site to enhance potency and selectivity. Derivatives of thiophene-3-carboxamide have been successfully developed as potent inhibitors of:

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined functional groups, this molecule is an ideal starting point or "fragment" for FBDD campaigns. Initial hits from fragment screening can be elaborated via cross-coupling at the bromine position to rapidly build potency.

Materials Science

Functionalized thiophenes are the fundamental repeating units in many conductive polymers and organic electronic materials.[3] While this specific molecule is primarily used in life sciences, its structure is relevant. The ability to polymerize or functionalize thiophene rings via cross-coupling reactions is central to creating materials for:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Organic Field-Effect Transistors (OFETs)

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Typical Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (~7.5-8.5 ppm) corresponding to the two protons on the thiophene ring, with a characteristic small coupling constant (J ≈ 3-5 Hz). A broad singlet (or two separate broad signals) in the downfield region (~6.0-7.5 ppm) for the two amide (-NH₂) protons. |

| ¹³C NMR | Four distinct signals in the aromatic region (~110-140 ppm) for the thiophene ring carbons. A signal for the carbonyl carbon (C=O) further downfield (~160-170 ppm). |

| IR Spectroscopy | Two characteristic sharp peaks for N-H stretching around 3400 cm⁻¹ and 3200 cm⁻¹. A strong absorption band for the C=O (Amide I) stretch around 1650-1680 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. |

Conclusion

This compound is far more than a simple chemical. It is a strategically designed building block that offers chemists a reliable and versatile platform for molecular innovation. Its orthogonal reactive sites—a bromine atom ready for sophisticated cross-coupling and a carboxamide group primed for biological interaction—provide a logical and efficient route to novel compounds. For professionals in drug discovery, this molecule represents a key intermediate for accessing promising chemical space, particularly in the development of targeted therapies like kinase inhibitors. As synthetic methodologies continue to advance, the utility and importance of such well-crafted intermediates will only continue to grow.

References

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (URL: [Link])

-

4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207 - PubChem. (URL: [Link])

-

This compound, 97% - Research Scientific. (URL: [Link])

-

Optimizing Chemical Synthesis with 4-Bromothiophene-3-carbaldehyde. (URL: [Link])

-

(PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - ResearchGate. (URL: [Link])

-

4-Bromo-3-thenoic acid | C5H3BrO2S | CID 85546 - PubChem - NIH. (URL: [Link])

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (URL: [Link])

-

How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? | ResearchGate. (URL: [Link])

-

4-Bromothiophenol - Wikipedia. (URL: [Link])

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (URL: [Link])

-

Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - NIH. (URL: [Link])

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed. (URL: [Link])

-

Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. bldpharm.com [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromothiophene-3-carboxamide: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromothiophene-3-carboxamide, a key heterocyclic building block in medicinal chemistry and materials science. Delving into its discovery, the evolution of its synthesis, and its contemporary applications, this document serves as an in-depth resource. We will explore the foundational work on brominated thiophenes, detail modern, optimized synthetic protocols, and discuss the compound's role in the development of novel therapeutics. This guide is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile molecule.

Introduction: The Significance of the Thiophene Scaffold

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of numerous therapeutic agents. The introduction of substituents onto the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. Among the vast array of substituted thiophenes, this compound (CAS No. 100245-61-2) has emerged as a particularly valuable intermediate, offering synthetic handles for further molecular elaboration.

A Historical Perspective: The Dawn of Brominated Thiophene Chemistry

The story of this compound is intrinsically linked to the broader history of thiophene chemistry, which began with Victor Meyer's discovery of thiophene in 1882. The subsequent exploration of thiophene's reactivity paved the way for the synthesis of a multitude of derivatives.

A pivotal figure in the systematic study of brominated thiophenes was the Swedish chemist Salo Gronowitz. His extensive work, primarily published in Acta Chemica Scandinavica and Arkiv för Kemi during the mid-20th century, laid the groundwork for the synthesis of various brominated thiophene isomers.[2] While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis is a logical extension of the methodologies developed for producing its precursors, most notably 4-Bromothiophene-3-carboxylic acid (CAS No. 16694-17-0).

Early synthetic strategies for obtaining 3,4-disubstituted thiophenes were often challenging due to difficulties in controlling regioselectivity. The synthesis of 3,4-dibromothiophene, a potential precursor, was a significant focus of research, providing a key intermediate for accessing 3- and 4-substituted thiophenes.[2] The development of selective bromination and metalation-carboxylation reactions on the thiophene ring were critical advancements that enabled the targeted synthesis of compounds like 4-Bromothiophene-3-carboxylic acid.

Synthetic Methodologies: From Precursor to Final Product

The primary and most direct route to this compound involves the amidation of its corresponding carboxylic acid. Therefore, the synthesis of 4-Bromothiophene-3-carboxylic acid is the crucial first stage.

Synthesis of the Precursor: 4-Bromothiophene-3-carboxylic acid

The historical and contemporary synthesis of 4-Bromothiophene-3-carboxylic acid generally relies on the selective functionalization of a pre-brominated thiophene. A common and effective approach starts with 3,4-dibromothiophene.

Conceptual Workflow for Precursor Synthesis:

Figure 2: Conceptual workflow for the synthesis of this compound from the corresponding carboxylic acid.

Detailed Experimental Protocol: Synthesis of this compound

-

Acid Chloride Formation: 4-Bromothiophene-3-carboxylic acid (1.0 eq) is suspended in an excess of thionyl chloride (SOCl₂) or treated with oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The mixture is refluxed until the solid dissolves and gas evolution ceases (typically 1-2 hours).

-

Removal of Excess Reagent: The excess thionyl chloride or oxalyl chloride and solvent are removed under reduced pressure.

-

Amination: The crude 4-bromothiophene-3-carbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and cooled in an ice bath. Concentrated ammonium hydroxide or a solution of ammonia in a suitable solvent is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

-

Workup and Purification: The reaction mixture is stirred for several hours at room temperature. The resulting solid is collected by filtration, washed with water to remove any ammonium salts, and then with a small amount of cold solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Table 2: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Rationale |

| Starting Material | 4-Bromothiophene-3-carboxylic acid | The direct precursor to the target amide. |

| Activating Agent | Thionyl Chloride or Oxalyl Chloride | Efficiently converts the carboxylic acid to the more reactive acyl chloride. |

| Amine Source | Ammonium Hydroxide or Ammonia | Provides the nucleophilic nitrogen for the amidation reaction. |

| Solvent | Dichloromethane or Tetrahydrofuran | Aprotic solvents that do not react with the acyl chloride. |

| Typical Yield | >90% | This is typically a high-yielding transformation. |

Modern Applications in Drug Discovery and Materials Science

This compound is a versatile building block due to its two distinct functional handles: the carboxamide and the bromo substituent. The bromine atom is particularly useful for introducing further molecular diversity through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.

The thiophene carboxamide motif is present in a number of biologically active molecules, including enzyme inhibitors and receptor modulators. The ability to readily modify the 4-position of the thiophene ring makes this compound an attractive starting material for the synthesis of libraries of potential drug candidates.

In materials science, thiophene-based compounds are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The defined regiochemistry of this compound allows for the construction of well-defined conjugated polymers with tailored electronic properties.

Conclusion

From its roots in the foundational studies of thiophene chemistry to its current role as a versatile synthetic intermediate, this compound exemplifies the enduring importance of heterocyclic chemistry. The synthetic routes, refined over decades of research, now provide efficient and reliable access to this valuable compound. For researchers in drug discovery and materials science, a thorough understanding of its history, synthesis, and reactivity is essential for harnessing its full potential in the creation of novel and functional molecules.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

Sources

Solubility Profile of 4-Bromothiophene-3-carboxamide: A Practical Guide to Solvent Selection and Experimental Determination

An In-Depth Technical Guide for Researchers

Abstract

4-Bromothiophene-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1] Its utility in drug discovery pipelines, particularly in the development of novel anticancer agents, is an area of active research.[2] A thorough understanding of its solubility profile is a prerequisite for its effective application, influencing everything from reaction kinetics and purification to formulation and biological screening. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its physicochemical properties, offers detailed, field-proven protocols for its experimental determination, and presents a logical framework for solvent selection in common laboratory applications.

Physicochemical Profile and Theoretical Solubility Framework

To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties. While extensive experimental data for this specific compound is not publicly available, we can construct a robust profile by examining its constituent parts and data from closely related analogues.

Molecular Structure:

-

Thiophene Ring: An aromatic, five-membered heterocycle containing a sulfur atom. It is less polar than furan but more polar than benzene, contributing moderate polarity.

-

Bromine Atom: A large, electron-withdrawing halogen that increases the molecule's molecular weight and overall lipophilicity (hydrophobicity).

-

Carboxamide Group (-CONH₂): A highly polar functional group. The N-H bonds act as hydrogen bond donors, and the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This group is pivotal in dictating solubility in polar solvents.

Based on this structure, a summary of its key properties is presented below.

| Property | Value / Analysis | Source / Rationale |

| CAS Number | 100245-61-2 | [3] |

| Molecular Formula | C₅H₄BrNOS | |

| Molecular Weight | 206.06 g/mol | Calculated |

| Physical Form | Solid | |

| Polar Surface Area (PSA) | ~60-70 Ų | Predicted. Based on the TPSA of N-(4-bromo-3-chlorophenyl)thiophene-3-carboxamide (57.3 Ų)[4] and the larger contribution of a primary amide vs. an aldehyde (4-Bromothiophene-3-carboxaldehyde, 45.3 Ų)[5]. |

| Hydrogen Bonding | 2 Donors (N-H₂), 2 Acceptors (C=O, S) | Structural Analysis |

| Predicted logP | 1.0 - 1.5 | Predicted. Based on the XLogP3 of the less polar 4-Bromothiophene-3-carboxaldehyde (1.8)[5] adjusted for the increased polarity of the primary amide group. |

| Melting Point | No data available. Likely >150 °C. | The related 4-Bromothiophene-3-carboxylic acid melts at 158-163 °C. The amide is expected to have a comparable or higher melting point due to strong intermolecular hydrogen bonding. |

The "Like Dissolves Like" Principle in Practice

The fundamental principle of solubility dictates that a solute will dissolve best in a solvent that shares similar intermolecular forces.[6] For this compound, the presence of both a moderately lipophilic bromothiophene core and a very polar, hydrogen-bonding carboxamide group makes it an interesting case.

-

High Polarity & H-Bonding: The carboxamide group suggests strong interactions with polar protic solvents (like methanol, ethanol) and polar aprotic solvents (like DMSO, DMF, acetone).

-

Lipophilicity & Aromaticity: The bromothiophene ring suggests some affinity for solvents of intermediate polarity (like Dichloromethane, Ethyl Acetate, THF) and potentially very limited solubility in nonpolar solvents (like hexane, toluene).

Based on this analysis, we can predict a qualitative solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The high energy penalty to break the strong amide-amide hydrogen bonds is not compensated by weak van der Waals interactions with the solvent. |

| Intermediate Polarity (Aprotic) | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | These solvents can disrupt the crystal lattice and solvate the thiophene ring. Solubility in EtOAc and THF is often noted in synthesis workups for related compounds.[7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Soluble to Very Soluble | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them effective at solvating both the polar amide and the aromatic ring. DMSO and DMF are often the solvents of choice for compounds with poor solubility. |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Sparingly Soluble | Can both donate and accept hydrogen bonds, interacting favorably with the amide. However, the lipophilic bromothiophene backbone limits overall solubility, especially in water. Solubility will be higher in short-chain alcohols than in water. |

Experimental Protocols for Solubility Determination

Theoretical predictions provide a starting point, but empirical testing is essential for accurate, application-specific data. The following protocols are designed for reliability and reproducibility.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment across a range of solvents, ideal for initial screening.

Methodology:

-

Preparation: Aliquot approximately 5 mg of this compound into a series of clean, dry 1-dram vials. Use an analytical balance for accuracy.

-

Solvent Addition (Initial): To the first vial, add the chosen solvent (e.g., Dichloromethane) dropwise, starting with 0.1 mL (100 µL).

-

Agitation: Cap the vial and vortex vigorously for 30-60 seconds at ambient temperature.

-

Observation: Visually inspect the vial against a contrasting background.

-

Soluble: If the solid completely dissolves to form a clear solution.

-

Partially Soluble: If some solid remains but a noticeable amount has dissolved.

-

Insoluble: If the solid remains unchanged.

-

-

Solvent Addition (Titration): If the compound is not fully soluble, continue adding the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1.0 mL.

-

Classification: Record the results based on the approximate concentration at which the compound dissolved.

-

Very Soluble: < 10 mg/mL

-

Soluble: 10 - 30 mg/mL

-

Sparingly Soluble: 30 - 100 mg/mL

-

Insoluble: > 100 mg/mL

-

-

Repeat: Repeat steps 2-6 for each solvent to be tested (e.g., Water, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Hexane).

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. The core principle is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.

Methodology:

-

Establishment of Equilibrium:

-

Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume of the solvent (e.g., 2 mL). The key is to ensure solid remains undissolved at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the suspension for a sufficient duration to reach equilibrium. Expert Insight: For carboxamides, which can form strong crystal lattices, 24-48 hours is recommended. A preliminary time-point experiment (e.g., sampling at 12, 24, and 48 hours) can validate that equilibrium has been reached when concentrations no longer increase.

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand undisturbed inside the incubator for at least 2 hours to allow excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial. Trustworthiness Check: This filtration step is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV, by comparing the response to a standard curve prepared with known concentrations of the compound.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final value in units such as mg/mL or mmol/L.

-

Visualization of the Solvent Selection Workflow

For a researcher, choosing the right solvent is a critical decision. The following workflow diagram illustrates a logical process for selecting a solvent for a recrystallization procedure, a common application where solubility is paramount.

Caption: Workflow for selecting a recrystallization solvent.

Conclusion

While a definitive, quantitative public database on the solubility of this compound is lacking, a strong predictive framework can be established from its molecular structure. Its amphiphilic nature—a polar, hydrogen-bonding carboxamide head and a moderately lipophilic bromothiophene tail—results in high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and intermediate polarity solvents like ethyl acetate, and poor solubility in nonpolar solvents and water. For any critical application in research or development, these predictions must be confirmed using robust experimental protocols such as the isothermal shake-flask method. This guide provides the theoretical foundation and practical methodologies necessary for scientists to confidently handle, purify, and formulate this important chemical entity.

References

-

PubChem. N-(4-bromo-3-chlorophenyl)thiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Research Scientific. This compound, 97%. [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

-

PubChem. 4-Bromothiophene-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Gedi, V., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [Link]

-

PubChem. 3,4-Dibromothiophene. National Center for Biotechnology Information. [Link]

-

Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 100245-61-2 [sigmaaldrich.com]

- 4. N-(4-bromo-3-chlorophenyl)thiophene-3-carboxamide | C11H7BrClNOS | CID 103824596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 1849313-58-1|4-Bromo-N-methylthiophene-3-carboxamide|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromothiophene-3-carboxamide for Research and Development

Chemical Identity and Inferred Hazard Profile

4-Bromothiophene-3-carboxamide is a halogenated heterocyclic compound. Due to the absence of a specific SDS, a hazard assessment has been compiled by examining data for similar thiophene derivatives, such as 3-bromothiophene, 4-bromothiophene-3-carboxaldehyde, and 4-bromothiophenol.[1][2][3][4][5]

Table 1: Inferred Physicochemical and Toxicological Properties

| Property | Inferred Value/Information | Rationale/Source Analogy |

| Appearance | Likely a solid (powder or crystalline) at room temperature.[6] | Based on related solid thiophene compounds. |

| Odor | Potential for a strong, unpleasant "stench".[1] | A common characteristic of thiophene derivatives. |

| Acute Toxicity (Oral) | Potentially harmful or toxic if swallowed.[3] | Analogy with 3-bromothiophene and 4-bromothiophene-3-carboxaldehyde. |

| Acute Toxicity (Dermal) | Potentially harmful or fatal in contact with skin. | Based on the high dermal toxicity of some brominated thiophenes. |

| Acute Toxicity (Inhalation) | Potentially harmful or fatal if inhaled as dust or aerosol. | A significant risk for powdered substances. |

| Skin Corrosion/Irritation | Likely to cause skin irritation.[3][4] | A common hazard for halogenated aromatic compounds. |

| Eye Damage/Irritation | Likely to cause serious eye irritation.[3][4] | A common hazard for many chemical reagents. |

| Respiratory Sensitization | May cause respiratory irritation.[3][4] | Inhalation of fine dust can irritate the respiratory system. |

| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[1] | Brominated organic compounds often exhibit environmental toxicity. |

The Hierarchy of Controls: A Proactive Approach to Safety

Effective chemical safety management relies on a systematic approach to minimizing exposure. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective safety measures.[7][8][9][10][11]

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

In the context of handling this compound, complete elimination or substitution may not be feasible due to its specific role in a synthetic pathway. Therefore, a strong emphasis must be placed on robust engineering controls, stringent administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically separate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[12] This is critical for preventing the inhalation of fine particulates and any potential vapors.

-

Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient air quality.[13]

Administrative Controls: Standard Operating Procedures for Safe Handling

Administrative controls involve establishing and enforcing safe work practices.

-

Designated Work Areas: Designate a specific area within the laboratory for handling potent or hazardous compounds like this compound.

-

Training: All personnel must receive comprehensive training on the potential hazards and safe handling procedures for this and similar chemicals before commencing any work.[14]

-

Waste Disposal: Chemical waste must be segregated and disposed of according to institutional and local regulations.[15] Halogenated organic waste should be collected in a designated, labeled container.

Personal Protective Equipment (PPE): The Essential Barrier

While lower on the hierarchy of controls, PPE is a non-negotiable final barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Hands | Nitrile gloves.[12][15] Double-gloving is recommended for handling neat material. | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. |